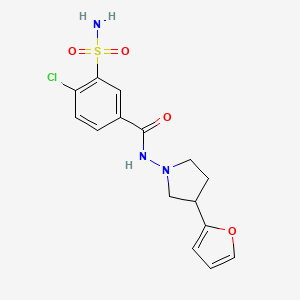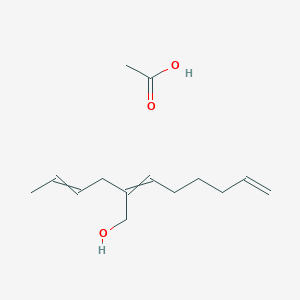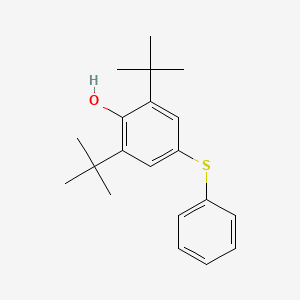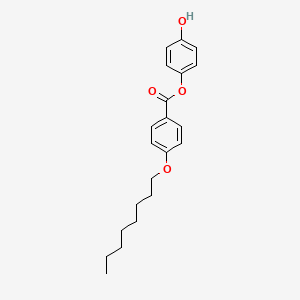
4-Octyloxy-benzoic acid, 4-hydroxy-phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Octyloxy-benzoic acid, 4-hydroxy-phenyl ester is a chemical compound with the molecular formula C21H26O4. It is known for its applications in the synthesis of liquid crystals and medicinal compounds . This compound is characterized by its unique structure, which includes an octyloxy group attached to a benzoic acid moiety and a hydroxy-phenyl ester group.
Métodos De Preparación
The synthesis of 4-Octyloxy-benzoic acid, 4-hydroxy-phenyl ester typically involves the following steps :
Synthesis of 1-bromooctane: This is achieved using n-octanol as the raw material.
Reaction with methyl p-hydroxybenzoate: 1-bromooctane is reacted with methyl p-hydroxybenzoate.
Hydrolysis: The resulting product is then hydrolyzed to obtain 4-Octyloxy-benzoic acid.
Análisis De Reacciones Químicas
4-Octyloxy-benzoic acid, 4-hydroxy-phenyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride can be used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Aplicaciones Científicas De Investigación
4-Octyloxy-benzoic acid, 4-hydroxy-phenyl ester has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of liquid crystals, including chiral ferroelectric benzoates.
Biology: The compound is utilized in the preparation of medicinal compounds.
Medicine: It serves as a precursor for various pharmaceutical agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Octyloxy-benzoic acid, 4-hydroxy-phenyl ester involves its interaction with specific molecular targets and pathways . The compound can donate hydrogen ions if a base is present to accept them, reacting with both organic and inorganic bases. This property is crucial for its role in various chemical reactions and applications.
Comparación Con Compuestos Similares
4-Octyloxy-benzoic acid, 4-hydroxy-phenyl ester can be compared with other similar compounds such as :
4-Hydroxybenzoic acid: Known for its use in the preparation of parabens, which are preservatives in cosmetics and pharmaceuticals.
4-Octyloxybenzoic acid: Another similar compound used in the synthesis of liquid crystals and medicinal compounds.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and applications.
Propiedades
Número CAS |
33905-66-7 |
|---|---|
Fórmula molecular |
C21H26O4 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
(4-hydroxyphenyl) 4-octoxybenzoate |
InChI |
InChI=1S/C21H26O4/c1-2-3-4-5-6-7-16-24-19-12-8-17(9-13-19)21(23)25-20-14-10-18(22)11-15-20/h8-15,22H,2-7,16H2,1H3 |
Clave InChI |
FHUHFVNAIUSDKB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


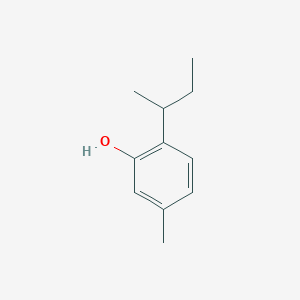
![4-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline](/img/structure/B14680042.png)

![2,2-Dicyclopropylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14680055.png)

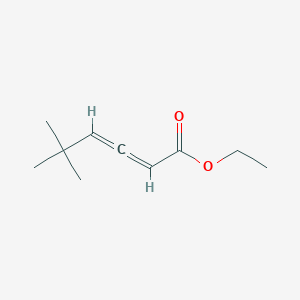

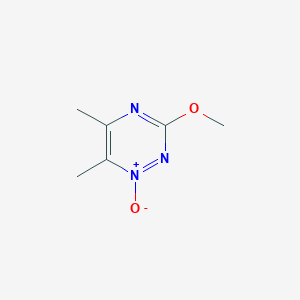
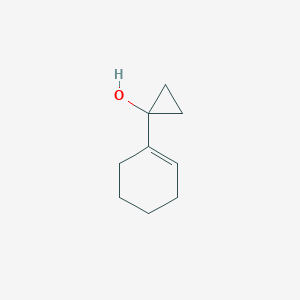

![Ethanol, 2,2'-[(3-methylphenyl)imino]bis-, dibenzoate (ester)](/img/structure/B14680123.png)
